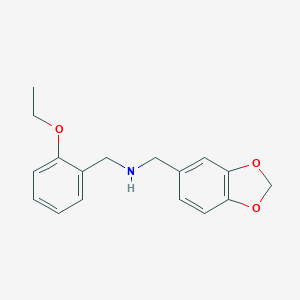![molecular formula C13H16F3N5 B502268 1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B502268.png)
1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound that features a tetrazole ring substituted with a butyl group and a benzyl group containing a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Introduction of the Butyl Group: The butyl group can be introduced through an alkylation reaction using butyl halides under basic conditions.
Attachment of the Benzyl Group: The benzyl group with a trifluoromethyl substituent can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The tetrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another compound containing a trifluoromethyl group, used in lithium-ion batteries.
Pexidartinib: A pharmaceutical compound containing a trifluoromethyl group, used in cancer treatment.
Uniqueness
1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a tetrazole ring and a trifluoromethyl-substituted benzyl group. This combination imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H16F3N5 |
|---|---|
Molecular Weight |
299.29g/mol |
IUPAC Name |
1-butyl-N-[[2-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H16F3N5/c1-2-3-8-21-12(18-19-20-21)17-9-10-6-4-5-7-11(10)13(14,15)16/h4-7H,2-3,8-9H2,1H3,(H,17,18,20) |
InChI Key |
UGVJJJDSDNXKJS-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
CCCCN1C(=NN=N1)NCC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




SULFANYL]ETHYL})AMINE](/img/structure/B502191.png)

![1-[3-(benzyloxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502193.png)
![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502196.png)
![N-(4-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502200.png)
![N-[(3,4,5-trimethoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B502201.png)

![2-(4-methoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B502204.png)




